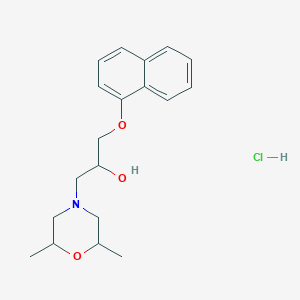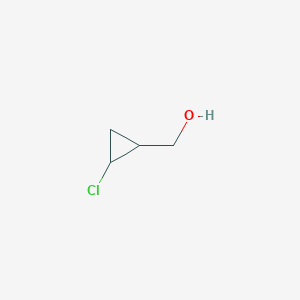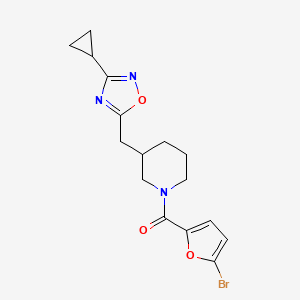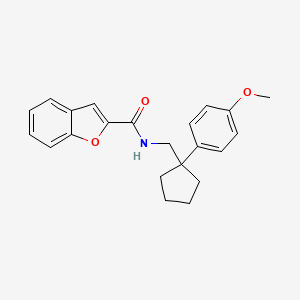
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, also known as DMNP-OH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a potent inhibitor of various enzymes and has shown promising results in the treatment of different diseases.
Mecanismo De Acción
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride exerts its effects by inhibiting the activity of various enzymes, including protein tyrosine phosphatases and dual-specificity phosphatases. These enzymes are involved in different signaling pathways that regulate cell growth, proliferation, and differentiation. By inhibiting these enzymes, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can prevent cancer cell growth, reduce inflammation, and improve glucose uptake.
Biochemical and physiological effects:
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, neuroprotection, and improvement of glucose uptake. It has also been found to reduce inflammation and oxidative stress, which are involved in the development of different diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has several advantages for lab experiments, including its high potency and specificity towards different enzymes. It can be easily synthesized using optimized methods, and its effects can be easily measured using different assays. However, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has shown promising results in preclinical studies, and future research should focus on its clinical applications. Further studies are needed to evaluate its safety and efficacy in treating different diseases, including cancer, Alzheimer's disease, and diabetes. In addition, the development of new 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride derivatives with improved pharmacokinetic properties and reduced toxicity is also an area of future research.
Conclusion:
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is a potent inhibitor of various enzymes and has shown promising results in the treatment of different diseases. Its unique properties make it an attractive target for scientific research, and further studies are needed to evaluate its clinical applications. By understanding the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride, we can gain a better understanding of this compound and its potential use in treating different diseases.
Métodos De Síntesis
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride can be synthesized using different methods, including the reaction of naphthalene-1-ol with 2,6-dimethylmorpholine in the presence of a base, followed by the addition of 3-chloro-1-propanol. The resulting product is then treated with hydrochloric acid to obtain 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride hydrochloride. This method has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been extensively studied for its potential use in treating different diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to inhibit the activity of various enzymes, including protein tyrosine phosphatases, which are involved in cancer cell growth and proliferation. In addition, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been found to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Furthermore, 1-(2,6-Dimethylmorpholino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for diabetes.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-14-10-20(11-15(2)23-14)12-17(21)13-22-19-9-5-7-16-6-3-4-8-18(16)19;/h3-9,14-15,17,21H,10-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBLEOLXIKPPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)
![N-(4-chlorobenzyl)-4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2939860.png)



![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2-methyl-1,3-thiazole](/img/structure/B2939864.png)
![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)


![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)